3-Cycloheptylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cycloheptylpropanal is an organic compound with the molecular formula C10H18O It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a cycloheptyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptylpropanal typically involves the reaction of cycloheptanone with a suitable reagent to introduce the propanal group. One common method is the use of a Grignard reagent, such as propylmagnesium bromide, followed by oxidation to form the aldehyde. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of cycloheptene followed by formylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptylpropanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, 3-Cycloheptylpropanoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-Cycloheptylpropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Oxidation: 3-Cycloheptylpropanoic acid.
Reduction: 3-Cycloheptylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cycloheptylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of cyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Cycloheptylpropanal depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the specific application and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexylpropanal: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.
3-Cyclohexylpropanol: The alcohol derivative of 3-Cyclohexylpropanal.
3-Cycloheptylpropanol: The alcohol derivative of 3-Cycloheptylpropanal.
Uniqueness
This compound is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3-cycloheptylpropanal |
InChI |
InChI=1S/C10H18O/c11-9-5-8-10-6-3-1-2-4-7-10/h9-10H,1-8H2 |
InChI Key |
WWCNCLRXDKGPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.